REACTION_CXSMILES
|
C([N:3]([CH2:6]C)CC)C.Cl.[CH3:9][O:10]N.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[S:44][C:22]3[N:23]([CH2:35][C:36]4[C:41]([F:42])=[CH:40][CH:39]=[CH:38][C:37]=4[F:43])[C:24](=[O:34])[N:25]([C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)[C:26](=[O:27])[C:21]=3[C:20]=2[CH2:45][N:46]([CH2:48][C:49]2[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=2)[CH3:47])=[CH:15][CH:14]=1.[OH2:55]>CN(C)C=O.O1CCCC1>[CH2:48]([N:46]([CH2:45][C:20]1[C:21]2[C:26](=[O:27])[N:25]([C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:24](=[O:34])[N:23]([CH2:35][C:36]3[C:37]([F:43])=[CH:38][CH:39]=[CH:40][C:41]=3[F:42])[C:22]=2[S:44][C:19]=1[C:16]1[CH:15]=[CH:14][C:13]([NH:12][C:6]([NH:3][O:10][CH3:9])=[O:55])=[CH:18][CH:17]=1)[CH3:47])[C:49]1[CH:50]=[CH:51][CH:52]=[CH:53][CH:54]=1 |f:1.2|
|
Name
|
|
Quantity
|
360.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
304 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
1.75 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
|
Quantity
|
1400 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1=C(C2=C(N(C(N(C2=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)S1)CN(C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.75 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20-30° C. for 1 hour and at 50° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a solution obtained
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
while maintaining below 30° C
|
Type
|
TEMPERATURE
|
Details
|
Then, while maintaining below 30° C.
|
Type
|
CUSTOM
|
Details
|
a solution obtained
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
which was added dropwise to the reaction mixture for 4 minutes
|
Duration
|
4 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 25° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 20-30° C. for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water (10 L) three times
|
Type
|
CUSTOM
|
Details
|
Under vacuum, the crystals were dried at 50° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
to give crystals of crude 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (1532.7 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to about 15 L under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure while ethanol (15 L)
|
Type
|
STIRRING
|
Details
|
The filtrate was stirred at 20-30° C. for 15 hours and 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with ethanol (2 L)
|
Type
|
CUSTOM
|
Details
|
The crystals were dried under vacuum at 50° C. for 23 hours
|
Duration
|
23 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C)CC1=C(SC=2N(C(N(C(C21)=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)C2=CC=C(C=C2)NC(=O)NOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.17 mol | |
AMOUNT: MASS | 1447.3 g | |
YIELD: PERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |